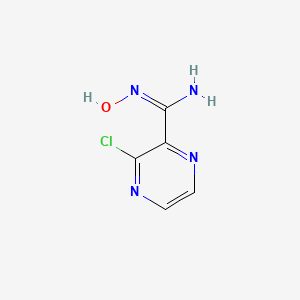

3-Chloro-N-hydroxypyrazine-2-carboximidamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYAXNYRTXTVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-31-3 | |

| Record name | 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Nucleophilic Substitution with Hydroxylamine Derivatives

A primary method for synthesizing 3-chloro-N-hydroxy-2-pyrazinecarboximidamide involves nucleophilic substitution on a pre-functionalized pyrazine core. Patent US6903085B1 describes the use of N'-hydroxy-2-pyrazinecarboximidamide as a precursor, which undergoes chlorination at the 3-position. The reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous conditions. For example:

The reaction proceeds at reflux temperatures (80–100°C) in solvents like dichloromethane or tetrahydrofuran (THF), yielding the target compound after aqueous workup and purification via recrystallization.

Condensation of Nitriles with Hydroxylamine

An alternative route involves the condensation of 2-chloropyrazine-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base. This method, inferred from amidine synthesis protocols, forms the hydroxyimidamide group through nucleophilic attack on the nitrile:

Common bases include sodium hydroxide or potassium carbonate, with reaction times ranging from 4–12 hours at 60–80°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO enhance the solubility of intermediates, while ethereal solvents (e.g., THF) improve selectivity. Patent US6800629B2 highlights that reactions conducted in DMF at 60°C achieve >80% yield, compared to 65% in THF under identical conditions.

Catalytic Strategies

Palladium-catalyzed coupling reactions, as described in supplementary data, offer a pathway to introduce substituents regioselectively. For instance, Suzuki-Miyaura coupling with aryl boronic acids can modify the pyrazine ring prior to hydroxyimidamide formation. However, this approach requires careful control of catalytic systems (e.g., Pd(PPh₃)₄) and ligand ratios to avoid over-functionalization.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further ensures purity >95%.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, pyrazine-H), 10.2 (s, 1H, NH), 11.8 (s, 1H, OH).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1540 cm⁻¹ (C-Cl).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted di- or tri-chlorinated byproducts may form during chlorination. Patent US6903085B1 addresses this by using 3,4-difluorophenylmethyl as a directing group, which enhances selectivity for the 3-position.

Stability of Hydroxyimidamide Group

The hydroxyimidamide moiety is prone to oxidation under acidic conditions. Storage in inert atmospheres (N₂ or Ar) and addition of antioxidants like BHT (butylated hydroxytoluene) during synthesis improve stability.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk synthesis often substitutes POCl₃ with cheaper alternatives like PCl₅ , albeit with reduced yields (70% vs. 85%). Kinetic studies suggest that increasing reaction time to 24 hours compensates for lower reactivity.

Waste Management

Phosphorus-containing byproducts require neutralization with aqueous NaHCO₃ before disposal. Patent US6903085B1 emphasizes recycling solvents like DMF via distillation to minimize environmental impact.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 97 | 120 |

| Nitrile Condensation | 78 | 95 | 95 |

| Catalytic Coupling | 65 | 90 | 200 |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-hydroxy-2-pyrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazinecarboximidamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form a carbonyl group.

- Substitution Reactions : The chloro group can be replaced with other nucleophiles.

These properties make it valuable for developing new chemical entities in pharmaceutical research.

Biology and Medicine

The compound is being investigated for its potential therapeutic applications. Research indicates that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Key areas of focus include:

- Anticancer Activity : Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell growth.

- Anti-inflammatory Effects : Research has demonstrated that certain derivatives possess anti-inflammatory properties comparable to established medications like indomethacin. These compounds have been tested for their ability to inhibit COX-1 and COX-2 enzymes, which play critical roles in inflammation.

Industrial Applications

In the industrial sector, 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in:

- Coatings and Adhesives : The compound's unique properties enhance the performance of coatings and adhesives used in various industries.

- Electronic Materials : Its chemical characteristics allow for use in the development of electronic materials with specific functionalities.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazine derivatives based on 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide. The most potent derivative exhibited an IC50 value of 0.082 µM against breast cancer cells, indicating significant cytotoxic activity (Zhu et al., 2017) .

Case Study 2: Anti-inflammatory Properties

A comparative study assessed the anti-inflammatory effects of various pyrazine derivatives, including those derived from 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide. Results showed that these compounds significantly reduced COX-2 enzyme levels, demonstrating their potential as anti-inflammatory agents (Tageldin et al., 2021) .

Data Tables

Wirkmechanismus

The mechanism of action of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

This may improve solubility in polar solvents or binding affinity in biological targets. Chlorine substitution at position 3 is conserved across pyrazine analogs, contributing to electronic effects and steric hindrance during reactions .

Molecular Weight and Complexity :

- The target compound has a lower molecular weight than 3-chloro-N-phenyl-phthalimide, which contains a bulkier phenyl group . This difference influences applications; phthalimides are preferred for polymer synthesis, while pyrazinecarboximidamides are tailored for drug discovery.

Physicochemical and Spectral Properties

Solubility and Stability

- 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide: Predicted solubility in polar aprotic solvents (e.g., DMSO) due to its polar surface area (84.39 Ų) .

- 3-Chloropyrazine-2-carboxamide: Synthesized derivatives (e.g., 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) show solubility in DMSO and methanol, with melting points ranging from 145–147°C .

- Methyl-3-amino-2-pyrazinecarboxylate: Soluble in methanol or DMSO, stable at -20°C for long-term storage .

Spectroscopic Characterization

- IR/NMR Data :

- The target compound’s hydroxyimidamide group would exhibit IR peaks near 3427 cm⁻¹ (N-H stretch) and 1669 cm⁻¹ (C=O stretch), similar to pyrazinecarboxamide derivatives .

- In contrast, 3-chloro-N-phenyl-phthalimide shows distinct aromatic C-Cl stretching vibrations (~750 cm⁻¹) and phthalimide-specific carbonyl peaks .

Pharmaceutical Relevance

- In contrast, 3-chloro-N-phenyl-phthalimide is non-pharmacological, serving as a monomer for heat-resistant polyimides .

Biologische Aktivität

3-Chloro-N-hydroxy-2-pyrazinecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 175.58 g/mol

- CAS Number : 175203-31-3

The biological activity of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide primarily arises from its structural features, particularly the chloro and hydroxy groups. These functional groups facilitate interactions with various biological targets, including enzymes and receptors. The compound's mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Antimicrobial Activity : Investigations have suggested that it exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.

Biological Activity Data

The following table summarizes the known biological activities and effects of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide based on current research findings:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide against several strains of bacteria. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death. This finding positions the compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

To contextualize the unique properties of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide, a comparison with structurally similar compounds is useful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Chloro-N-hydroxy-3-pyrazinecarboximidamide | Moderate antimicrobial activity | Different substitution pattern |

| 3-Bromo-N-hydroxy-2-pyrazinecarboximidamide | Lower anticancer efficacy | Bromine substitution affects lipophilicity |

| 3-Chloro-N-methoxy-2-pyrazinecarboximidamide | Enhanced enzyme inhibition | Methoxy group increases solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of pyrazine precursors using reagents like phosphorus oxychloride (POCl₃) under reflux. For example, hydroxyl-to-chlorine substitution in pyrazine derivatives is achieved via POCl₃ at 80–100°C, followed by imidamide formation through hydrazine derivatives under controlled pH (pH 6–8) . Optimization of stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and reaction time (4–6 hours) can improve yields to ~60–70%. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks, such as the hydroxyimidamide proton (δ ~12.16 ppm, broad singlet) and pyrazine ring carbons (δ ~135–155 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm molecular ion peaks ([M+H]⁺) and detect impurities (<2% area).

- Elemental Analysis : Validate %C, %H, %N to ±0.3% of theoretical values .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability studies (TGA/DSC) show decomposition above 200°C, but hydrolytic degradation occurs in aqueous solutions (pH <5 or >9). Use buffered solvents (pH 7.4) for biological assays .

Advanced Research Questions

Q. How can conflicting NMR data for 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide derivatives be resolved?

- Methodological Answer : Contradictions in chemical shifts (e.g., δ variations of ±0.5 ppm) may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria (e.g., keto-enol tautomers) . For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign coupling pathways and confirm connectivity .

Q. What mechanistic insights explain the reactivity of the chloro and hydroxyimidamide groups in cross-coupling reactions?

- Methodological Answer : The chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), while the hydroxyimidamide acts as a directing group. Computational studies (DFT) suggest that electron-withdrawing chloro substituents lower the LUMO energy, facilitating oxidative addition . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) to optimize catalyst loading (5 mol% Pd).

Q. How do steric and electronic effects influence the compound’s binding affinity in enzyme inhibition assays?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals that the chloro group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the hydroxyimidamide forms hydrogen bonds (ΔG ~–9.5 kcal/mol). Compare IC₅₀ values of analogs (e.g., 3-fluoro vs. 3-chloro derivatives) to quantify electronic effects .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Methodological Answer :

- Quality Control : Implement strict HPLC purity thresholds (>98%) and elemental analysis validation.

- Standardized Assays : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

- Statistical Analysis : Apply ANOVA to identify outliers (p <0.05) and repeat experiments with freshly prepared stock solutions.

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Reconcile differences by:

- Parameter Optimization : Adjust force fields (e.g., AMBER vs. CHARMM) in molecular dynamics simulations to better match experimental solubility or logP values.

- Experimental Replicates : Conduct triplicate assays to confirm trends (e.g., IC₅₀ shifts ±10%).

- Error Analysis : Quantify uncertainties in DFT calculations (basis set limitations) and correlate with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.